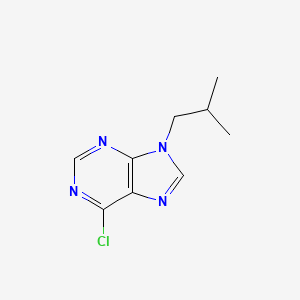

6-Chloro-9-isobutyl-9h-purine

Description

Significance of Purine (B94841) Scaffolds in Biological Systems and Drug Discovery

Purines, heterocyclic aromatic organic compounds consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring, are fundamental to all life forms. researchgate.netrsc.org They are integral components of nucleic acids, the building blocks of DNA and RNA, and play a central role in cellular energy metabolism as part of adenosine (B11128) triphosphate (ATP). rsc.org Furthermore, purine derivatives act as signaling molecules and are essential cofactors for various enzymatic reactions. rsc.org This widespread biological importance makes the purine scaffold a "privileged" structure in medicinal chemistry and drug discovery. rsc.org

The versatility of the purine ring system allows for the synthesis of a vast array of derivatives with diverse pharmacological activities. nih.gov By modifying the purine core with different substituents, medicinal chemists can design molecules that target a wide range of biological pathways and receptors. rsc.org Consequently, purine analogs have been successfully developed into drugs for treating various diseases, including cancer, viral infections, and inflammatory conditions. rsc.orgnih.gov The Food and Drug Administration (FDA) has approved numerous purine-based drugs, highlighting the scaffold's significance in modern medicine. rsc.org

Overview of 6-Chloro-9-isobutyl-9H-purine as a Chemical Probe and Research Tool

Among the vast family of purine derivatives, this compound serves as a crucial building block and research tool in the synthesis of more complex and biologically active molecules. The chlorine atom at the 6-position of the purine ring is a key reactive site, readily undergoing nucleophilic substitution. This allows for the introduction of various functional groups, enabling the creation of libraries of compounds for screening and lead optimization. acs.orgmdpi.com

The isobutyl group at the 9-position enhances the compound's lipophilicity, which can improve its ability to cross cell membranes. This modification is a common strategy in drug design to enhance the pharmacokinetic properties of a molecule. This compound and its derivatives are often used as intermediates in the synthesis of potential therapeutic agents, including inhibitors of enzymes like cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.govmdpi.com

Current Research Landscape and Knowledge Gaps for this compound

The current research involving this compound primarily focuses on its utility as a synthetic intermediate. acs.orgmdpi.com Its derivatives have been investigated for a variety of potential therapeutic applications. For instance, derivatives of 6-chloropurine (B14466) have shown potential as antitumor and antiviral agents. mdpi.commedchemexpress.com Specifically, substituted purines are being explored as inhibitors of heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer and neurodegenerative diseases. tandfonline.commdpi.com

Despite its frequent use as a synthetic precursor, there is a noticeable gap in the literature regarding the intrinsic biological activity of this compound itself. While its derivatives are the subject of extensive biological evaluation, the parent compound's specific interactions with biological targets are not well-documented. Further research is needed to fully characterize the pharmacological profile of this compound and to explore its potential as a standalone chemical probe or therapeutic agent. Understanding its fundamental biological properties could provide valuable insights for the rational design of new and more effective purine-based drugs.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| This compound | C₉H₁₁ClN₄ | 210.66 | Isobutyl group at N9, Chloro group at C6 |

| 6-Chloro-9-isobutyl-8-(trifluoromethyl)-9H-purine | C₁₀H₁₀ClF₃N₄ | 294.66 | Trifluoromethyl group at C8 |

| 6-Chloro-9-isopropyl-9H-purine | C₈H₉ClN₄ | 196.64 | Isopropyl group at N9 |

| 6-Chloropurine | C₅H₃ClN₄ | 154.56 | No substitution at N9 |

| 2-Amino-6-chloropurine | C₅H₄ClN₅ | 169.57 | Amino group at C2 |

Structure

3D Structure

Properties

Molecular Formula |

C9H11ClN4 |

|---|---|

Molecular Weight |

210.66 g/mol |

IUPAC Name |

6-chloro-9-(2-methylpropyl)purine |

InChI |

InChI=1S/C9H11ClN4/c1-6(2)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-6H,3H2,1-2H3 |

InChI Key |

JWYRNMHMJHCPIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=NC2=C1N=CN=C2Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 6 Chloro 9 Isobutyl 9h Purine and Analogues

Strategic Approaches for N9-Alkylation of Purine (B94841) Core Structures

The alkylation of the purine ring system is a fundamental transformation in the synthesis of many biologically active molecules. However, the presence of two nucleophilic nitrogen atoms in the imidazole (B134444) ring (N7 and N9) often leads to the formation of a mixture of regioisomers, posing a significant synthetic challenge. nih.govnih.govacs.orgresearchgate.net The development of regioselective methods for the synthesis of N9-alkylated purines is therefore a crucial area of research.

Regioselective N9-Alkylation from 6-Chloropurine (B14466) Precursors

The direct alkylation of 6-chloropurine with alkyl halides under basic conditions is a common method for the synthesis of N-alkylated purines. However, this reaction often yields a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. ub.eduacs.org The regioselectivity of the alkylation can be influenced by several factors, including the nature of the substituent at the C6 position of the purine ring. The presence of bulky substituents at the C6 position can sterically hinder the N7 position, thereby favoring alkylation at the N9 position. ub.edu For instance, the alkylation of 6-(heteroaryl)purines has been shown to proceed with high N9-regioselectivity due to the shielding of the N7 position by the proximal heteroaryl C-H bond. nih.govacs.orgresearchgate.net

Influence of Alkylating Agents and Reaction Conditions on N9 Selectivity

The choice of alkylating agent and reaction conditions plays a pivotal role in determining the regioselectivity of purine alkylation. The use of more reactive alkyl halides can lead exclusively to the formation of N9-alkylpurines, especially in reactions that proceed rapidly. ub.edu Microwave-assisted synthesis has been demonstrated to be an effective technique for the regioselective N9-alkylation of purines, often providing better yields and selectivity compared to conventional heating methods. ub.edu The selection of the base is also critical; for example, tetrabutylammonium hydroxide has been reported to give excellent results in promoting N9-alkylation. ub.edu In contrast, thermodynamically controlled conditions, such as heating a mixture of N7 and N9 isomers, can lead to the complete conversion of the N7-alkylated isomer into the more stable N9-alkylated product. mdpi.com

The table below summarizes the effect of different bases on the methylation of 6-chloropurine with methyl iodide.

| Entry | Base | Solvent | Reaction Time (h) | N9-isomer Yield (%) | N7-isomer Yield (%) |

| 1 | DBU | Acetonitrile (B52724) | 48 | 12 | 8 |

| 2 | KOH | Acetonitrile | 48 | <5 | <5 |

This table is based on data presented in a study on regioselective alkylation of purines under microwave irradiation. ub.edu

Comparative Analysis of N7 vs. N9 Regioisomers in Purine Synthesis

The differentiation between N7 and N9 regioisomers is crucial for the unambiguous characterization of synthesized purine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Specifically, 13C NMR spectroscopy provides a key diagnostic marker for distinguishing between the two isomers. The chemical shift of the C5 carbon atom in the purine ring is significantly different for N7- and N9-alkylated 6-chloropurines. For N9-alkylated derivatives, the C5 carbon resonates at approximately 132 ppm, whereas for the N7-isomers, the C5 chemical shift is shielded and appears at a lower value of around 123 ppm. acs.org This distinct difference in chemical shifts allows for the definitive assignment of the alkylation position.

Functional Group Modifications and Derivatization at Purine Ring Positions (C2, C6, C8)

The 6-chloro-9-isobutyl-9H-purine scaffold serves as a versatile intermediate for further chemical modifications at various positions of the purine ring, enabling the synthesis of a wide array of derivatives.

Nucleophilic Substitution Reactions at C6 for Diverse Substituents

The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a variety of functional groups. nih.govacs.org This reactivity has been extensively utilized to synthesize C6-substituted purine derivatives with diverse substituents, including amino, alkoxy, and thioalkoxy groups. jchps.combyu.edu The reaction of 6-chloropurines with amines, for example, is a common method for the preparation of N6-substituted adenines and their analogues. nih.gov The reactivity of the C6 position towards nucleophilic attack makes 6-chloropurines valuable building blocks in combinatorial chemistry for the generation of compound libraries.

The following table provides examples of nucleophilic substitution reactions at the C6 position of 6-chloropurine derivatives.

| Nucleophile | Product |

| Hydrazine | 6-Hydrazinylpurine |

| Sodium alkoxide | 6-Alkoxypurine |

| Amines | 6-Aminopurine (Adenine derivative) |

This table is based on synthetic procedures described in the literature. jchps.com

Direct Regioselective C-H Cyanation at C8 and C2 of Purines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, including purines. rsc.orgnih.gov A method for the direct regioselective C-H cyanation of purines has been developed, which allows for the introduction of a cyano group at the C8 position of the purine ring. mdpi.comnih.govresearchgate.net This transformation proceeds via a sequential triflic anhydride activation and nucleophilic cyanation with trimethylsilyl cyanide (TMSCN), followed by base-mediated elimination. mdpi.comnih.govresearchgate.net This methodology has been successfully applied to various 9-alkyl-6-chloropurines, affording the corresponding 8-cyano derivatives in good to excellent yields. mdpi.com The regioselectivity can be switched from the C8 to the C2 position by the presence of an electron-donating group at the C6 position, such as a diethylamino group. mdpi.comnih.govresearchgate.net

The table below showcases the results of the direct C-H cyanation at the C8 position for various 9-substituted 6-chloropurines.

| N9-Substituent | Product | Yield (%) |

| Propyl | 6-Chloro-9-propyl-9H-purine-8-carbonitrile | 88 |

| Isopropyl | 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile | 75 |

| Allyl | 6-Chloro-9-allyl-9H-purine-8-carbonitrile | 82 |

| Benzyl | 6-Chloro-9-benzyl-9H-purine-8-carbonitrile | 90 |

This table is based on data from a study on the direct regioselective C-H cyanation of purines. mdpi.com

Introduction of Substituents via Cross-Coupling Reactions

The chlorine atom at the C6 position of the purine ring is readily displaced, making this compound an excellent substrate for various palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions. These methodologies allow for the introduction of carbon- and heteroatom-based substituents, leading to a diverse range of analogues.

Suzuki Cross-Coupling: A prevalent method for creating C-C bonds involves the Suzuki cross-coupling reaction. This reaction pairs the 6-chloropurine core with arylboronic acids to yield 6-arylpurine derivatives. For instance, the coupling of 6-chloro-9-isopropylpurine with various arylboronic acids has been successfully demonstrated, a technique directly applicable to the 9-isobutyl analogue. This methodology is suitable for constructing libraries of modified purines for further study nih.gov.

Photoredox/Nickel Dual Catalysis: For the introduction of alkyl groups, a photoredox and nickel-catalyzed sp²–sp³ cross-electrophile coupling strategy has been developed. This method allows for the direct coupling of 6-chloropurines with a wide range of readily available primary and secondary alkyl bromides under mild conditions nih.gov. A key advantage is its compatibility with unprotected nucleosides, allowing for late-stage functionalization in a synthetic sequence nih.gov.

Buchwald-Hartwig Cross-Coupling: This reaction is instrumental for forming C-N bonds. A palladium-catalyzed method has been developed for the synthesis of pyrido[2,3-d]pyrimidines that proceeds via a cascade of imination, Buchwald-Hartwig cross-coupling, and cycloaddition reactions rsc.org. This highlights the utility of the 6-chloro position in complex heterocyclic constructions.

The table below summarizes various cross-coupling reactions applicable to the 6-chloropurine scaffold.

| Reaction Type | Coupling Partner | Catalyst/Conditions | Resulting Substituent |

| Suzuki Coupling | Arylboronic Acids | Pd-based catalyst | Aryl groups |

| Photoredox/Nickel | Alkyl Bromides | Photocatalyst, Ni catalyst | Alkyl groups |

| Buchwald-Hartwig | Amines | Pd-based catalyst | Amino groups |

| C-H Arylation | Aryl Halides | Pd-based catalyst | Aryl groups (at C8) |

This table is generated based on methodologies applicable to the 6-chloropurine core.

Synthesis of Libraries of this compound Analogues for Systematic Exploration

The development of compound libraries is a cornerstone of modern drug discovery and chemical biology. The this compound scaffold is an ideal starting point for creating such libraries due to the predictable reactivity of the C6-chloro group. Synthetic strategies often focus on creating 2,6,9-trisubstituted purines to explore the structure-activity relationships (SAR) around the purine core.

The synthesis of these libraries can be performed using both solution-phase and solid-phase chemistry nih.gov. A common approach involves a series of sequential reactions starting from a di- or tri-chlorinated purine. For example, beginning with 2,6-dichloro-9-isopropylpurine, a regioselective Suzuki cross-coupling can be performed to introduce an aryl group at the C6 or C2 position, followed by a second coupling or another modification like C-H arylation at the C8 position to build molecular complexity nih.gov.

The goal of these libraries is to generate a diverse set of molecules that can be screened for activity against various biological targets, such as cyclin-dependent kinases (CDKs) nih.gov. By systematically varying the substituents at the C2, C6, and N9 positions, researchers can probe the chemical space around the purine scaffold to identify potent and selective inhibitors nih.gov. The construction of these libraries facilitates the optimization of lead compounds through iterative synthesis based on SAR data nih.gov.

The table below outlines a general strategy for the synthesis of a 2,6,9-trisubstituted purine library.

| Step | Position | Reaction | Reagent Class |

| 1 | N9 | Alkylation | Isobutyl halide |

| 2 | C6 | Nucleophilic Substitution / Cross-Coupling | Amines, Alcohols, Thiols, Boronic Acids |

| 3 | C2 | Cross-Coupling / Other Modifications | Boronic Acids, Stannanes |

| 4 | C8 | C-H Activation / Arylation | Aryl Halides |

This table represents a generalized synthetic strategy for creating diverse purine analogues.

Biological Targets and Mechanisms of Action of 6 Chloro 9 Isobutyl 9h Purine and Purine Analogues

Enzymatic Inhibition in Purine (B94841) Metabolism Pathways

A primary mechanism through which purine analogues exert their effects is by targeting enzymes within the purine salvage pathway. This pathway allows cells to recycle purine bases from the degradation of nucleic acids.

Purine Nucleoside Phosphorylase (PNP) is a crucial cytosolic enzyme in the purine salvage pathway. nih.govacs.org Its main function is to catalyze the phosphorolytic cleavage of 6-oxopurine nucleosides, such as guanosine (B1672433) and inosine, into the corresponding purine base and ribose-1-phosphate. nih.govacs.org Inhibition of PNP is a significant therapeutic strategy, particularly for T-cell mediated diseases. acs.orgmazums.ac.ir A deficiency in human PNP (hPNP) leads to an accumulation of its substrate, deoxyguanosine, which is subsequently converted to deoxyguanosine triphosphate (dGTP). acs.org Elevated dGTP levels are selectively toxic to T-lymphocytes, inducing apoptosis and resulting in T-cell immunodeficiency. acs.org

Purine analogues, including derivatives of 6-chloropurine (B14466), serve as potent inhibitors of PNP. acs.orgnih.gov The design of these inhibitors often involves modifications to the purine base and the side chain at the N9 position to enhance binding affinity to the enzyme's active site. mazums.ac.ir For instance, studies on acyclic nucleoside phosphonates based on a 9-deazahypoxanthine core, which mimics the natural purine structure, have yielded inhibitors with high potency. nih.govacs.org The development of these inhibitors relies on synthetic routes that often use 6-chloropurine derivatives as starting materials. nih.gov

The therapeutic potential of PNP inhibitors extends to treating infections caused by pathogens that rely on their own purine salvage pathways. nih.govuochb.cz Consequently, research has focused on developing inhibitors that are selective for pathogenic PNP enzymes over the human isoform, which could minimize host toxicity.

Studies on novel purine analogues have demonstrated significant inhibitory activity against PNP from various species, including Homo sapiens (hPNP), Mycobacterium tuberculosis (MtPNP), and Plasmodium falciparum (PfPNP). acs.orguochb.cz Some of these novel inhibitors, based on acyclic nucleoside phosphonates, have shown remarkable potency, with IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) in the low nanomolar range. nih.govuochb.cz Notably, researchers have successfully developed a PNP inhibitor that exhibits over 60-fold selectivity for the pathogenic MtPNP enzyme over hPNP, highlighting the feasibility of creating pathogen-specific therapeutics. nih.govuochb.cz

| Enzyme Source | Lowest Reported IC₅₀ | Reference |

|---|---|---|

| Human (hPNP) | 19 nM | nih.govuochb.cz |

| Mycobacterium tuberculosis (MtPNP) | 4 nM | nih.govuochb.cz |

Modulation of Intracellular Signaling Networks

Beyond metabolic pathways, purine analogues influence complex intracellular signaling networks that control cell fate. Kinases, enzymes that phosphorylate other molecules, are central to these networks and are frequently dysregulated in diseases like cancer. acs.org

The phosphoinositide 3-kinase (PI3K) family of enzymes is critical for various cellular processes, including cell growth, proliferation, and survival. google.com The PI3K delta (PI3K-δ) isoform is expressed predominantly in hematopoietic cells, making it an attractive target for lymphoid malignancies and inflammatory disorders. newdrugapprovals.org The 6-chloropurine structure is a key building block in the synthesis of selective PI3K-δ inhibitors. google.comnewdrugapprovals.org

Inhibition of PI3K-δ blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). newdrugapprovals.org This disruption of the signaling cascade can decrease cell proliferation and induce apoptosis. newdrugapprovals.org AMG-319 is an example of a selective PI3K-δ inhibitor whose synthesis involves a 6-chloro-9H-purine intermediate, demonstrating the utility of this chemical scaffold in targeting the PI3K pathway. newdrugapprovals.org

Purinergic signaling involves the binding of extracellular nucleotides like ATP and its breakdown product, adenosine (B11128), to specific cell surface receptors. nih.gov These receptors are broadly classified into P1 (adenosine) receptors and P2 (ATP/ADP) receptors. nih.gov This system is fundamental to neurotransmission, muscle contraction, and immune responses. ontosight.ainih.gov

Given the structural resemblance of 6-Chloro-9-isobutyl-9H-purine to natural purines, it is proposed that such compounds can interact with purinergic receptors, thereby modulating their associated signaling pathways. ontosight.ai This interaction could influence immune cell activation and inflammation. nih.govsmolecule.com For example, the activation of certain adenosine receptors (like A2A) can have an immunosuppressive effect, a mechanism that is a target for therapeutic intervention. nih.gov The potential for synthetic purine analogues to bind these receptors makes them valuable tools for investigating purinergic signaling. ontosight.aismolecule.com

Cellular Responses and Pathways Influenced by this compound

The ultimate effect of targeting the aforementioned enzymes and receptors is the induction of specific cellular responses, most notably apoptosis, or programmed cell death.

Research indicates that this compound may exert its effects by interacting with Death-associated protein kinase 1 (DAPK-1), an enzyme that plays a role in apoptotic signaling. evitachem.com By inhibiting DAPK-1, the compound can alter the cellular pathways that regulate apoptosis. evitachem.com

Furthermore, libraries of related 6,8,9-polysubstituted purine analogues have been shown to possess antiproliferative and pro-apoptotic properties. rsc.org Studies on human leukemia cell lines (Jurkat and K562) revealed that certain purine derivatives, particularly those with a benzyloxy group at the C6 position, are effective at inducing cell death via apoptosis. rsc.org The compound 9-tert-butyl-6-(benzyloxy)-8-phenyl-9H-purine was identified as a particularly active derivative against the Jurkat T-cell leukemia line. rsc.org This demonstrates a common cellular outcome for this class of compounds, where interference with key signaling or metabolic pathways culminates in the elimination of pathological cells.

| Compound | Cell Line | Reported IC₅₀ | Reference |

|---|---|---|---|

| 9-tert-butyl-6-(benzyloxy)-8-phenyl-9H-purine (6d) | Jurkat (T-cell leukemia) | 29 μM | rsc.org |

Induction of Apoptotic Pathways and Cell Death Mechanisms (e.g., p53 activation)

Purine analogues represent a class of compounds that can trigger programmed cell death, or apoptosis, in cancer cells through various molecular pathways. Their structural similarity to natural purines allows them to interfere with cellular processes, leading to the activation of cell death machinery. The mechanisms are multifaceted, involving both intrinsic and extrinsic apoptotic pathways.

Research has shown that certain purine analogues induce apoptosis by activating key signaling cascades. For instance, the purine analogue ENERGI-F706 has been found to decrease the viability of 786-O renal carcinoma cells by activating 5'-adenosine monophosphate-activated protein kinase (AMPK). spandidos-publications.com This activation subsequently leads to the phosphorylation of the tumor suppressor protein p53 at the serine 15 position, a critical event for its stabilization and activation. spandidos-publications.commdpi.com Activated p53 can then promote apoptosis. nih.gov The apoptotic cascade initiated by ENERGI-F706 also involves the reduction of the anti-apoptotic protein Bcl-2 and the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP). spandidos-publications.com

Other purine analogues engage different apoptotic triggers. A study on 6,8,9-poly-substituted purines identified compounds that induce apoptosis in Jurkat T-cell leukemia cells. rsc.orgcore.ac.uk The most active of these, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, was shown to activate initiator caspases 8 and 9. rsc.orgcore.ac.uk The activation of these caspases is a central event in the extrinsic and intrinsic apoptotic pathways, respectively. Furthermore, this class of compounds was found to inhibit Death-associated protein kinase 1 (DAPK-1), suggesting this kinase may be a key target responsible for the observed apoptosis. rsc.org Notably, the specific compound This compound is known to interact with and inhibit DAPK-1, implicating it directly in the modulation of apoptotic signaling. evitachem.com

The extrinsic, or death receptor-mediated, pathway can also be targeted. The purine analogue Reversine, for example, induces apoptosis in human colorectal cancer cells by upregulating the expression of the Fas and Death Receptor 5 (DR5) signaling proteins. nih.gov In some contexts, apoptosis induction can be independent of p53 status. For example, studies with the E. coli PNP/F-araAMP system demonstrated that apoptosis occurred in both p53-positive and p53-negative hepatocellular carcinoma cells, although it was initiated earlier in the p53-positive cells. mdpi.com

| Purine Analogue | Cell Line | Key Mechanism | Reference |

|---|---|---|---|

| ENERGI-F706 | 786-O (Renal Carcinoma) | AMPK activation → p53 phosphorylation (S15), ↓Bcl-2, Caspase-3/PARP cleavage | spandidos-publications.com |

| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | Jurkat (T-cell Leukemia) | Cleavage of Caspase-8 and Caspase-9; DAPK-1 inhibition | rsc.orgcore.ac.uk |

| Reversine | SW480, HCT116 (Colorectal Cancer) | Upregulation of Fas and DR5 signaling pathways | nih.gov |

| Forodesine (in combination with dGuo) | CLL (Leukemic Lymphocytes) | p53-dependent (p53 stabilization) and p53-independent pathways | mdpi.com |

| Fludarabine & Cladribine | Raji & MEC2 (B-cell lines) | Induction of apoptosis confirmed by Annexin V staining | researchgate.net |

Disruption of Cell Cycle Progression

A primary mechanism through which purine analogues exert their cytotoxic effects is by disrupting the normal progression of the cell cycle. pharmacologyeducation.org By mimicking endogenous purine nucleosides, these compounds can interfere with the synthesis of DNA and RNA, which are essential for cell division. scispace.com This interference often leads to a halt at specific checkpoints in the cell cycle, preventing cells from proliferating.

The most common point of cell cycle arrest induced by purine analogues is the S phase, the period when DNA synthesis occurs. scispace.com For example, the purine analogue ENERGI-F706 was shown to cause cell cycle arrest at the S-phase in 786-O renal carcinoma cells. spandidos-publications.com Similarly, studies using purine synthesis inhibitors like 6-mercaptopurine (B1684380) and mycophenolic acid on activated T lymphocytes demonstrated an accumulation of cells in the early S phase. aai.org The general mechanism involves the incorporation of the analogue's corresponding nucleotide into the growing DNA chain, which subsequently inhibits DNA synthesis. scispace.com

However, the point of arrest can vary depending on the specific analogue and cellular context. The purine analogue sulfinosine (B54395) (SF) has been observed to arrest neuroblastoma cells in the G2/M phase, which precedes mitosis. scispace.com Furthermore, the timing of administration can influence the outcome. When purine inhibitors are introduced at the very beginning of T-cell activation, they can prevent entry into the S phase, causing the cells to accumulate in the G0/G1 phase. aai.org The purine derivative Reversine has also been reported to induce cell cycle arrest in colorectal cancer cells, contributing to its tumor-suppressive effects. nih.gov This disruption of cell cycle progression is a key factor in the antiproliferative activity of these compounds. pharmacologyeducation.org

| Purine Analogue/Inhibitor | Cell Line | Phase of Arrest | Reference |

|---|---|---|---|

| ENERGI-F706 | 786-O (Renal Carcinoma) | S Phase | spandidos-publications.com |

| 6-mercaptopurine, Mycophenolic acid | Activated T Lymphocytes | Early S Phase (G0/G1 if added at activation onset) | aai.org |

| Sulfinosine (SF) | Neuroblastoma cells | G2/M Phase | scispace.com |

| Reversine | Human Colorectal Cancer Cells | Cell cycle arrest (phase not specified) | nih.gov |

Interference with Viral Replication Processes

Purine analogues were among the first classes of effective antiviral agents, and their ability to interfere with viral replication remains a cornerstone of antiviral therapy. scispace.commsdvetmanual.com Their mechanism of action is primarily based on their structural resemblance to natural purine nucleosides, which allows them to be recognized and processed by viral enzymes.

A common antiviral mechanism is the inhibition of viral nucleic acid polymerases. pensoft.net After entering a cell, the purine analogue is phosphorylated by either viral or host cell kinases to its active triphosphate form. msdvetmanual.com This activated form then acts as a competitive inhibitor of the viral DNA or RNA polymerase. pensoft.net For example, acyclovir, a well-known anti-herpesvirus agent, is selectively phosphorylated by the viral thymidine (B127349) kinase and, in its triphosphate form, irreversibly binds to and inhibits the viral DNA polymerase. msdvetmanual.com Its incorporation into the viral DNA also leads to chain termination, halting replication. msdvetmanual.com Other purine nucleosides like vidarabine (B1017) and ganciclovir (B1264) function through similar mechanisms of DNA polymerase inhibition. msdvetmanual.com In the case of retroviruses like HIV, purine analogues such as zidovudine (B1683550) (AZT) target the RNA-dependent DNA polymerase, also known as reverse transcriptase. msdvetmanual.com

Beyond direct enzyme inhibition, purine analogues can interfere with other essential viral processes. Some analogues have been investigated for their ability to inhibit viral proteases, which are enzymes critical for processing viral proteins and assembling new virions. researchgate.net Another strategy involves modulating the host cell's nucleotide metabolism to enhance the antiviral's effect. For instance, combining the purine analogue Favipiravir (FAV) with an inhibitor of de novo purine synthesis, like 6-methylmercaptopurine (B131649) riboside (6MMPR), can create a synergistic antiviral effect. mdpi.com The inhibitor lowers the intracellular pool of natural purine triphosphates (ATP and GTP), reducing competition for the viral polymerase, and simultaneously increases the level of a substrate (PRPP) needed to activate the antiviral drug. mdpi.com Some purine derivatives, such as 9-Benzyl-2,6-dichloro-9H-purine, have shown potent activity against rhinoviruses by inhibiting their replication mechanisms.

| Analogue | Virus Target (Example) | Mechanism of Action | Reference |

|---|---|---|---|

| Acyclovir, Ganciclovir | Herpesviruses | Inhibition of viral DNA polymerase; DNA chain termination. | msdvetmanual.com |

| Vidarabine | Herpesviruses | Inhibition of viral and human DNA polymerases. | msdvetmanual.com |

| Zidovudine (AZT) | Retroviruses (e.g., HIV) | Inhibition of reverse transcriptase. | msdvetmanual.com |

| Favipiravir (FAV) | RNA viruses | Inhibition of viral RNA-dependent RNA polymerase (RdRp). Efficacy enhanced by purine synthesis inhibitors. | mdpi.com |

| 9-Benzyl-2,6-dichloro-9H-purine | Rhinoviruses | Inhibition of viral replication mechanisms. |

Role as Biochemical Probes in Investigating Biological Processes

Beyond their therapeutic potential, purine analogues serve as invaluable tools, or biochemical probes, for elucidating complex biological processes at the molecular level. By designing analogues with specific properties, researchers can investigate enzyme mechanisms, molecular interactions, and cellular pathways.

One major application is the development of fluorescent purine analogues. researchgate.net Compounds like 8-azapurines or purines modified with phenylethynyl groups exhibit fluorescence that is highly sensitive to their local microenvironment, including changes in solvent polarity, viscosity, and pH. researchgate.netresearchgate.nettandfonline.com This property makes them excellent probes for studying nucleic acid dynamics and protein-ligand interactions in real-time. researchgate.net They can be incorporated into DNA or RNA to report on structural changes or used to map the binding sites and kinetics of purine-metabolizing enzymes. researchgate.netresearchgate.net

Purine analogues are also used as probes to dissect the intricate mechanisms of fundamental processes like DNA replication and repair. csuohio.edu In one study, modified purine analogues were used to explore how a high-fidelity DNA polymerase handles a damaged DNA base, 8-oxo-guanine. csuohio.edudissertation.com By systematically varying the properties of the incoming nucleotide analogue, researchers could parse the contributions of factors like hydrogen bonding, shape complementarity, and nucleobase desolvation to the binding and incorporation steps, providing deep mechanistic insights into DNA synthesis fidelity. csuohio.edu

The specific compound This compound itself is used as a biochemical research tool. evitachem.com Its ability to interact with and inhibit DAPK-1 makes it a useful probe for studying apoptotic pathways and the role of this specific kinase in cell death regulation. evitachem.com Similarly, other derivatives like 6-Chloro-8-(trifluoromethyl)-9H-purine are employed as probes in various biochemical assays. These applications highlight the role of synthetic purine chemistry in creating molecular tools that advance our fundamental understanding of biology.

Structure Activity Relationship Sar Studies for 6 Chloro 9 Isobutyl 9h Purine Derivatives

Systematic Evaluation of N9-Substituent Variations on Biological Activity and Selectivity

The N9 position of the purine (B94841) scaffold is a key determinant of biological activity and selectivity. mdpi.com The isobutyl group in 6-chloro-9-isobutyl-9H-purine is significant for its interaction with target proteins.

The size, shape, and hydrophobicity of the N9-substituent are critical for potency. Research on 9-substituted-6-chloropurines has shown that branched alkyl groups, like the isobutyl group, can enhance biological activity. nih.gov This is often attributed to the ability of the branched chain to fit snugly into hydrophobic pockets of target proteins, leading to more stable and specific binding. For instance, in studies of N9-substituted 6-aminopurines, derivatives with branched alkyl chains such as isobutyl and isopentyl demonstrated significant cytostatic effects.

The exploration of various N9-substituents, from simple alkyls to more complex cyclic and aryl groups, has been a common strategy to probe the steric and electronic requirements of the N9-binding region. researchgate.net While N9-substituted compounds are often potent, their N3-substituted counterparts have been found to be considerably less active. nih.gov

Table 1: Effect of N9-Substituent Variations on Biological Activity

| N9-Substituent | General Effect on Activity | Rationale |

|---|---|---|

| Small alkyl (e.g., Methyl) | Lower activity | May not provide sufficient hydrophobic interactions for strong binding. |

| Linear alkyl (e.g., n-Butyl) | Moderate activity | Provides some hydrophobic contact but may lack optimal shape for binding pockets. |

| Branched alkyl (e.g., Isobutyl) | Often high activity | The branched structure can provide a better fit into specific hydrophobic pockets, enhancing affinity. nih.gov |

| Cyclic (e.g., Cyclohexyl) | Moderate to high activity | The bulky and rigid nature can enhance binding but may also introduce steric hindrance. |

| Aryl (e.g., Phenyl) | Variable activity | Can introduce favorable pi-stacking interactions but may also lead to steric clashes or altered solubility. researchgate.net |

This table provides a generalized summary based on established SAR principles for purine derivatives.

Analysis of C6-Substituent Impact on Target Binding and Efficacy

The chlorine atom at the C6 position of this compound is a key feature, acting as a versatile handle for chemical modifications that significantly influence the compound's biological profile. The C6 position is susceptible to nucleophilic substitution, allowing for the introduction of a diverse range of functional groups. rsc.org

The nature of the C6-substituent directly affects target binding and efficacy. For example, replacing the chlorine with various amine functionalities can modulate a compound's activity as a kinase inhibitor or an adenosine (B11128) receptor antagonist. mdpi.com Small, hydrogen-bond-donating groups at C6 are often crucial for interacting with key amino acid residues in the active sites of target proteins. The electronegativity and size of the C2 and C6 substituents have been shown to be important for the biological activity of purine derivatives.

The synthetic route to many C6-substituted purines involves the initial use of 6-chloropurines as a starting material. mdpi.com For example, 6-chloro-9H-purine can be reacted with various amines to produce C6-amino substituted derivatives. mdpi.com

Table 2: Impact of C6-Substituents on the Biological Activity of 9-Isobutylpurine Analogues

| C6-Substituent | Common Target Classes | General Effect on Efficacy |

|---|---|---|

| -Cl (Chloro) | Synthetic Intermediate | Serves as a reactive site for introducing other functional groups. acs.org |

| -NH₂ (Amino) | Kinases, Adenosine Receptors | Often results in potent and selective compounds through hydrogen bonding interactions. |

| -NHR (Substituted Amino) | Various Kinases | Allows for fine-tuning of potency, selectivity, and pharmacokinetic properties. mdpi.com |

| -OR (Alkoxy) | Various Enzymes | Can modulate solubility and metabolic stability. |

| -SR (Thioether) | Various Enzymes | May enhance binding through specific sulfur interactions. |

This table provides a generalized summary based on established SAR principles for purine derivatives.

Investigation of C8-Substituent Effects on Pharmacological Properties

Modifications at the C8 position of the purine ring provide another avenue for modulating the pharmacological properties of this compound analogues. While less reactive than the C6 position, the C8 position can be functionalized to introduce substituents that probe additional binding interactions. nih.govacs.org

Introducing substituents at the C8 position can influence a compound's solubility, metabolic stability, and target selectivity. rsc.org For instance, adding a polar group can enhance water solubility, while a lipophilic group can increase membrane permeability. From a target interaction standpoint, a C8-substituent can interact with regions of a binding pocket that are not accessible to substituents at other positions, potentially leading to an altered selectivity profile. nih.gov Even small modifications at the C8 position, such as the introduction of a halogen, can significantly impact biological activity. rsc.org

Table 3: Influence of C8-Substituents on Pharmacological Properties

| C8-Substituent | Potential Impact on Pharmacological Properties |

|---|---|

| -H (Hydrogen) | Baseline reference for activity. |

| -Halogen (e.g., Br, Cl) | Can form halogen bonds, potentially increasing potency. rsc.org |

| -Alkyl (e.g., Methyl) | Can enhance lipophilicity and van der Waals interactions. |

| -Amino (-NH₂) | Can introduce hydrogen bonding capabilities, potentially improving selectivity. nih.gov |

| -Aryl | Can introduce significant steric bulk and potential for pi-stacking, which can drastically alter the activity and selectivity profile. nih.gov |

This table provides a generalized summary based on established SAR principles for purine derivatives.

Development of Pharmacophore Models for Rational Design of Novel Analogues

Pharmacophore modeling is a computational tool that defines the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov For derivatives of this compound, these models are valuable for the rational design of new analogues with enhanced properties. scirp.orgacs.org

A typical pharmacophore model for a purine-based inhibitor might include features such as hydrogen bond acceptors (the purine nitrogens), hydrogen bond donors (from substituents), hydrophobic regions (like the isobutyl group), and aromatic rings. mdpi.com By aligning active and inactive compounds, a 3D pharmacophore model can be generated to serve as a template for virtual screening of new potential ligands. scirp.org This approach helps to prioritize synthetic efforts towards compounds that are more likely to be active.

Conformational Analysis and Stereochemical Considerations in SAR Studies

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. wiley.com For derivatives of this compound, conformational analysis helps to understand the molecule's preferred spatial arrangement and its influence on biological activity. sapub.org The flexible N9-isobutyl group can adopt various conformations, and identifying the most stable or biologically active conformation is key for understanding binding.

Stereochemistry is also a vital consideration. nih.gov If a modification introduces a chiral center, the resulting enantiomers or diastereomers can have vastly different biological activities. One stereoisomer might fit perfectly into a binding site, while the other may not, leading to a loss of activity. mdpi.com Therefore, the synthesis and testing of stereochemically pure compounds are often necessary for accurate SAR assessment.

Preclinical Investigations and in Vitro / in Vivo Efficacy Studies Non Human

In Vitro Cellular Activity Assessments

In vitro studies are crucial for the initial screening and characterization of potential therapeutic compounds. For 6-Chloro-9-isobutyl-9h-purine, these assessments have centered on its ability to inhibit cancer cell growth, its dose-dependent effects, and the cellular mechanisms it influences.

Antiproliferative and Cytotoxic Activity in Cancer Cell Lines

The antiproliferative and cytotoxic potential of this compound and its derivatives has been evaluated against a panel of human cancer cell lines.

One study synthesized a series of 2,6,9-trisubstituted purine (B94841) derivatives and tested their cytotoxic effects. researchgate.net The compound 2,6-Dichloro-9-isobutyl-9H-purine was synthesized as a precursor in this study. researchgate.net While the final tested compounds showed varying degrees of activity, this highlights the use of the this compound scaffold in developing potential anticancer agents. researchgate.net

In another study, a library of 6,8,9-poly-substituted purines was synthesized and evaluated for antiproliferative activity against the leukemia cell lines Jurkat (acute T cell leukemia) and K562 (chronic myelogenous leukemia). rsc.org While the specific compound this compound was not the primary focus of the final tested library, the research demonstrates the exploration of substituted purines in leukemia models. rsc.org Compounds with a benzoxy group at the C6 position showed notable activity in Jurkat cells, inducing cell death by apoptosis. rsc.org

Derivatives of 6-chloropurine (B14466) have also been investigated for their efficacy in other cancer types. For instance, certain 2,6,9-trisubstituted purines have demonstrated potent antiproliferative activity against HER2-positive breast cancer cell lines. nih.gov Additionally, research into 6-substituted 9H-purin-9-yl-pyridinium derivatives has shown antiproliferative effects on the human cervical carcinoma HeLa cell line. researchgate.net These studies, while not directly on this compound, underscore the broader interest in the 6-chloropurine core for developing novel cancer therapies.

| Cell Line | Cancer Type | Compound Type | Key Findings | Reference |

| Jurkat | Acute T-lymphoblastic leukemia | 6,8,9-poly-substituted purines | Compounds with a C6-benzoxy group showed antiproliferative activity and induced apoptosis. | rsc.org |

| K562 | Chronic myelogenous leukemia | 6,8,9-poly-substituted purines | Induced a lower antiproliferative effect compared to Jurkat cells. | rsc.org |

| HER2+ Breast Cancer Cells | Breast Cancer | 2,6,9-trisubstituted purines | Potent antiproliferative activity observed. | nih.gov |

| HeLa | Cervical Carcinoma | 6-substituted 9H-purin-9-yl-pyridinium derivatives | Demonstrated antiproliferative effects. | researchgate.net |

| HOP-92 | Non-Small Cell Lung Cancer | 2,6,9-trisubstituted purine derivatives | A derivative showed growth inhibition with a GI50 value of 7.57 μM. | nih.gov |

Cell Viability Assays and Dose-Response Profiling

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay is a standard method used to assess cell viability and metabolic activity, providing insights into the dose-response relationship of a compound. abcam.comnih.gov This assay relies on the conversion of the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. abcam.com

In studies involving purine derivatives, the MTT assay has been employed to determine the concentration at which a compound inhibits cell growth by 50% (IC50). For example, a series of 2,6,9-trisubstituted purine derivatives were evaluated for their cytotoxic effects on various cancer cell lines using the MTT method, with IC50 values determined from dose-response curves. researchgate.net Similarly, the antiproliferative effects of other purine analogs have been quantified using this assay, demonstrating its utility in screening for potential anticancer agents. mdpi.comresearchgate.net

Flow Cytometry for Investigating Cellular Processes

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells. In the context of cancer research, it is frequently used to investigate cellular processes such as apoptosis (programmed cell death). kumc.edu

Studies on substituted purines have utilized flow cytometry to confirm that the observed cytotoxicity is due to the induction of apoptosis. researchgate.netrsc.org For instance, after treating leukemia cells with active purine analogues, analysis by flow cytometry, including Annexin-V staining, demonstrated an increase in apoptotic cells. rsc.org This method allows for the quantification of cells in different stages of apoptosis, providing crucial information about the compound's mechanism of action at the cellular level. kumc.edu

In Vivo Efficacy and Proof-of-Concept Studies in Animal Models

Following promising in vitro results, the next step in preclinical investigation is to evaluate the compound's efficacy in living organisms. These in vivo studies provide a more complex biological context to assess the therapeutic potential of a compound.

Antitumor Efficacy in Murine Xenograft Models

Murine xenograft models, where human cancer cells are implanted into immunodeficient mice, are a common in vivo platform for evaluating the antitumor efficacy of new compounds. sci-hub.senih.gov

While specific in vivo data for this compound is not extensively detailed in the provided search results, related purine derivatives have been shown to significantly inhibit tumor growth in such models. sci-hub.senih.gov For example, novel purine-based inhibitors have demonstrated the ability to significantly inhibit xenograft tumor growth in nude mice. sci-hub.senih.gov These studies often involve the administration of the compound to the tumor-bearing mice and monitoring tumor volume over time compared to a control group.

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling

In Vitro ADME Characterization

No specific studies detailing the in vitro ADME characterization of this compound have been identified in publicly accessible scientific literature. This type of characterization would typically involve assessing metabolic stability in liver microsomes, plasma protein binding, and permeability assays.

In Vivo Pharmacokinetic Studies in Relevant Animal Species

Similarly, there are no available reports on the in vivo pharmacokinetic properties of this compound in any relevant animal models. Such studies are crucial for understanding a compound's behavior in a living system, including its half-life, clearance, and bioavailability. While research on other purine derivatives sometimes includes this data, it is not specific to the isobutyl-substituted compound. nih.gov

Assessment of Selectivity and Differential Toxicity in Preclinical Models

Comparative Cytotoxicity in Malignant vs. Non-Malignant Cell Lines

There is no published data that specifically compares the cytotoxic effects of this compound on cancerous cell lines versus non-malignant cell lines. This analysis is fundamental for evaluating the therapeutic index of a potential anticancer agent. While general information suggests that this compound may be of interest for its role in apoptosis pathways through interaction with Death-associated protein kinase 1 (DAPK-1), empirical data from comparative cytotoxicity assays is not present in the available literature. evitachem.com

Advanced Research Methodologies and Analytical Approaches Applied to 6 Chloro 9 Isobutyl 9h Purine

Advanced Spectroscopic and Chromatographic Techniques for Characterization

The precise chemical structure and purity of synthesized 6-Chloro-9-isobutyl-9H-purine are verified using a combination of high-level spectroscopic and chromatographic methods. These techniques provide unambiguous data on the compound's molecular framework and sample integrity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. ipb.ptrsc.org Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the purine (B94841) core, the chloro-substituent at the C6 position, and the isobutyl group at the N9 position.

In studies of related N9-substituted 6-chloropurines, the chemical shifts of the purine ring protons (H-2 and H-8) are characteristic. For instance, in a derivative, 6-chloro-9-isopropyl-9H-purine-8-carbonitrile, the H-2 proton appears as a singlet at approximately δ 8.86 ppm. mdpi.com The signals for the isobutyl group are also distinct: the methine proton (NCH) would appear as a multiplet, and the methyl protons would present as a doublet. mdpi.com

¹³C NMR spectroscopy is particularly vital for distinguishing between N9 and N7 isomers, a common challenge in purine chemistry. acs.org For N9-alkylated 6-chloropurines, the chemical shift for the C5 carbon is observed around 132 ppm, whereas for N7 isomers, it is shielded and appears at a lower value of approximately 123 ppm. acs.org Analysis of Heteronuclear Multiple Bond Correlation (HMBC) spectra can further confirm the connectivity between the isobutyl group and the N9 position of the purine ring. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a Structurally Similar Compound, 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile Data extracted from a study on a related derivative to illustrate expected chemical shifts.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | 8.86 (s) | 153.9 |

| NCH | 5.15 (sept, J = 6.8 Hz) | 51.3 |

| CH₃ | 1.80 (d, J = 6.8 Hz) | 21.6 |

| C4 | - | 150.6 |

| C5 | - | 131.4 |

| C6 | - | 153.8 |

| C8 | - | 127.9 |

| CN | - | 110.2 |

| Source: mdpi.com |

High-Resolution Mass Spectrometry (HRMS) is employed to accurately determine the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with very high precision, typically to four or five decimal places. The experimentally measured mass is then compared to the theoretically calculated mass for the expected molecular formula.

For related compounds like 6-chloro-9-isopropyl-9H-purine-8-carbonitrile, HRMS analysis using electrospray ionization (ESI) has been used to confirm the formula C₉H₉ClN₅. mdpi.com A similar approach for this compound would validate its molecular formula of C₉H₁₁ClN₄. The close correlation between the found and calculated masses provides definitive evidence of the compound's identity and isotopic distribution, particularly for the chlorine atom. acgpubs.org

Table 2: Example of HRMS Data for a Related Compound, 6-Chloro-9-isopropyl-9H-purine-8-carbonitrile

| Ion | Calculated m/z for [C₉H₉ClN₅+H]⁺ | Found m/z |

| [M+H]⁺ | 222.0541 | 222.0537 |

| Source: mdpi.com |

Chromatographic techniques are essential for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods used. rsc.org These techniques separate the target compound from any starting materials, by-products, or isomers. acs.orgnih.gov

Purity analysis is typically performed using a reversed-phase C18 column. beilstein-journals.org A gradient elution system with a mobile phase consisting of an aqueous component (often water with 0.1% trifluoroacetic acid or another modifier) and an organic solvent like acetonitrile (B52724) is commonly employed. beilstein-journals.orggoogle.com Detection is usually carried out using a UV detector, as the purine ring system strongly absorbs UV light, with a characteristic maximum absorption wavelength (λmax) around 260-264 nm. beilstein-journals.orgdavidpublisher.com The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For research purposes, a purity of >95% is generally required. Coupling the liquid chromatograph to a mass spectrometer (LC-MS or UPLC-MS) allows for simultaneous purity assessment and mass confirmation of the eluted peaks. rsc.orgnih.govbeilstein-journals.org

Table 3: Typical Conditions for Chromatographic Purity Analysis of Purine Derivatives

| Parameter | Typical Condition |

| System | HPLC or UPLC |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) or BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient (e.g., 30-95% B over 5 min) |

| Flow Rate | 1.0 mL/min (HPLC) or lower for UPLC |

| Detection | UV at ~260 nm |

| Source: beilstein-journals.orgdavidpublisher.comjocpr.com |

Structural Biology Techniques for Target-Ligand Interactions

To understand the mechanism of action of this compound, it is critical to investigate its interaction with protein targets. Structural biology and biophysical methods provide atomic-level details of these interactions and quantify the binding strength.

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. mdpi.com This method can reveal the precise binding mode of an inhibitor like this compound within the active site of its target protein. Although a specific crystal structure for this compound in a complex is not publicly documented, the methodology has been extensively applied to similar purine-based inhibitors. mdpi.comnih.gov

For example, crystal structures of purine-scaffold inhibitors bound to heat shock protein 90 (Hsp90) or its endoplasmic reticulum paralog Grp94 have been resolved. mdpi.comnih.gov These structures show that the purine core typically occupies the adenine-binding pocket of the ATP-binding site, forming key hydrogen bonds. nih.gov The substituent at the C6 position and the alkyl group at the N9 position project into adjacent hydrophobic pockets, contributing to binding affinity and selectivity. mdpi.comnih.gov Analysis of such a crystal structure for this compound would identify specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and potential halogen bonds with the chlorine atom, guiding further structure-based drug design. rsc.org

Table 4: Example of X-ray Crystallography Data for a Purine-Based Inhibitor (Compound 14) in Complex with Mouse Hsp90 N-terminal Domain

| Parameter | Value |

| PDB ID | Not specified, data from publication |

| Resolution (Å) | 1.33 - 1.75 (range for several complexes) |

| Space Group | Not specified |

| Key Interactions | Hydrogen bonds with backbone atoms, hydrophobic interactions with side chains |

| Source: mdpi.com |

While X-ray crystallography provides a static picture of the binding pose, biophysical methods are used to quantify the strength and kinetics of the interaction in solution. These techniques are crucial for determining key parameters like the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).

Commonly used methods for purine-based inhibitors include:

Enzyme Inhibition Assays: For enzyme targets like kinases, the IC50 value is determined by measuring the enzyme's activity at various concentrations of the inhibitor. This provides a measure of the compound's potency.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction.

Surface Plasmon Resonance (SPR): SPR is used to study the kinetics of binding, providing association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Molecular Docking: Computational docking studies are often used to predict the binding mode and estimate the binding energy of a ligand within a protein's active site, helping to prioritize compounds for synthesis and biophysical testing. nih.gov

For purine-based inhibitors targeting proteins like Hsp90, these assays have been instrumental in establishing structure-activity relationships (SAR), showing how modifications to the purine scaffold, such as the introduction of a chlorine atom, can significantly impact binding affinity. nih.govrsc.org

Computational Chemistry and Molecular Modeling

Computational techniques provide powerful, resource-efficient methods to predict the behavior of molecules like this compound at a molecular level, guiding further experimental work.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can be employed to screen potential protein targets, such as kinases or other ATP-binding enzymes, where the purine scaffold can act as a competitive inhibitor. The process involves generating multiple conformations of the ligand and fitting them into the active site of a target protein whose three-dimensional structure is known. Scoring functions are then used to estimate the binding affinity for each pose, identifying the most likely binding mode.

For instance, in studies of other substituted purines, molecular docking has successfully predicted binding modes within enzyme active sites, highlighting key interactions like hydrogen bonds and hydrophobic contacts that contribute to affinity. nih.govresearchgate.net Following docking, molecular dynamics (MD) simulations can be performed to refine the predicted binding pose and assess the stability of the ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the dynamic nature of the interaction and the persistence of key contacts, such as hydrogen bonds, throughout the simulation. nih.govmdpi.com This dual approach of docking followed by MD simulation offers a detailed view of the potential binding mechanism of this compound with various biological targets.

Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for this compound against a Hypothetical Protein Kinase Target This table presents hypothetical data for illustrative purposes.

| Parameter | Value/Description |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase Domain |

| Docking Software | Schrödinger Suite |

| Binding Site | ATP-binding pocket |

| Docking Score (GlideScore) | -8.5 kcal/mol |

| Predicted Key Interactions | Hydrogen bond between N7 of the purine ring and a backbone NH group of a key amino acid (e.g., Met793). Hydrophobic interactions involving the isobutyl group and a hydrophobic pocket in the active site. |

| MD Simulation Length | 100 ns |

| Complex Stability (RMSD) | Stable after ~10 ns, with RMSD plateauing at 2.1 Å |

| Persistent Interactions in MD | The N7 hydrogen bond is maintained for >90% of the simulation time. The isobutyl group remains anchored in the hydrophobic pocket. |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. sciforum.net To develop a QSAR model for analogs of this compound, a dataset of structurally similar purine derivatives with known biological activities (e.g., IC₅₀ values against a specific enzyme) would be required.

The process involves calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: (e.g., partial atomic charges, dipole moment) which influence electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic properties: (e.g., LogP) which determine the molecule's partitioning between aqueous and lipid environments.

Topological properties: (e.g., connectivity indices) which describe the branching and arrangement of atoms.

A mathematical model is then generated to correlate these descriptors with the observed biological activity. This model can be used to predict the activity of new, unsynthesized compounds, including variations of the this compound structure, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Example of a Hypothetical QSAR Data Set for a Series of 9-Substituted-6-chloropurines This table presents hypothetical data for illustrative purposes.

| Compound | 9-Substituent | LogP (Hydrophobicity) | Molecular Weight | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| 1 | Methyl | 1.2 | 182.6 | 15.2 |

| 2 | Ethyl | 1.7 | 196.6 | 10.8 |

| 3 | Propyl | 2.2 | 210.7 | 7.5 |

| 4 (Target) | Isobutyl | 2.6 | 224.7 | 5.1 |

| 5 | Benzyl | 3.1 | 258.7 | 2.3 |

High-Throughput Screening (HTS) in the Discovery of New Biological Activities

High-Throughput Screening (HTS) is an automated drug discovery process that allows for the rapid testing of large numbers of chemical compounds against a specific biological target. bmglabtech.comwikipedia.org While this compound might be designed with a specific target in mind, HTS allows for an unbiased search for novel biological activities. This compound could be included in a large chemical library and screened against hundreds or thousands of biological assays.

The HTS process typically involves miniaturized assays in microtiter plates (e.g., 384- or 1536-well plates) to conserve reagents and the test compound. wikipedia.org A robotic system handles the liquid dispensing, and a sensitive detector measures the assay signal (e.g., fluorescence, luminescence, or absorbance). The primary goal is to identify "hits"—compounds that produce a desired effect in a given assay, such as inhibiting an enzyme or activating a receptor. bmglabtech.com For example, HTS assays have been successfully used to identify inhibitors of the purine salvage pathway in parasites, a critical pathway for their survival. nih.gov A similar approach could reveal unexpected activities for this compound, opening new avenues for therapeutic development.

Table 3: Illustrative HTS Results for this compound against a Panel of Kinases This table presents hypothetical data for illustrative purposes.

| Kinase Target | Assay Type | Result (% Inhibition at 10 µM) | Hit Status |

|---|---|---|---|

| CDK2 | Biochemical (ADP-Glo) | 12% | No |

| GSK3β | Biochemical (ADP-Glo) | 8% | No |

| VEGFR2 | Biochemical (Z'-LYTE) | 85% | Yes |

| SRC | Biochemical (LanthaScreen) | 25% | No |

Omics-Based Approaches for Comprehensive Pathway Elucidation (e.g., Proteomics, Transcriptomics)

Once an interesting biological activity is identified for this compound, "omics" technologies can be used to understand its mechanism of action on a global scale. These high-throughput methods provide a snapshot of the molecular changes within a biological system in response to the compound. nih.govmdpi.com

Transcriptomics , typically using RNA-sequencing (RNA-Seq), measures the expression levels of all genes in a cell or tissue. By comparing the transcriptomes of cells treated with this compound to untreated control cells, researchers can identify which genes are up- or down-regulated. This can reveal the cellular pathways that are perturbed by the compound.

Proteomics , often using mass spectrometry, identifies and quantifies the complete set of proteins in a biological sample. creative-proteomics.com Since proteins are the functional molecules in the cell, proteomics provides a more direct measure of the cellular response than transcriptomics. mdpi.com Comparing the proteomes of treated and untreated cells can confirm that changes in gene expression lead to changes in protein levels and can also reveal post-translational modifications that are affected by the compound.

Integrating these omics datasets provides a comprehensive view of the compound's effects, helping to identify its primary targets and downstream pathways. nih.govfrontiersin.org For example, if this compound treatment leads to changes in the expression of proteins involved in apoptosis and cell cycle arrest, it would suggest a potential anticancer mechanism.

Table 4: Illustrative List of Differentially Expressed Genes/Proteins in a Cancer Cell Line Treated with this compound This table presents hypothetical data for illustrative purposes.

| Gene/Protein | Omics Method | Fold Change | Associated Pathway |

|---|---|---|---|

| CCND1 (Cyclin D1) | Transcriptomics/Proteomics | -2.5 | Cell Cycle Regulation |

| CDKN1A (p21) | Transcriptomics/Proteomics | +3.0 | Cell Cycle Arrest |

| BAX | Transcriptomics/Proteomics | +2.1 | Apoptosis |

| BCL2 | Transcriptomics/Proteomics | -1.8 | Apoptosis |

| VEGFA | Transcriptomics/Proteomics | -4.2 | Angiogenesis |

Future Research Directions and Unaddressed Areas for 6 Chloro 9 Isobutyl 9h Purine

Exploration of Novel Biological Targets and Therapeutic Applications

The 6-chloropurine (B14466) scaffold is a well-established pharmacophore found in numerous compounds with demonstrated biological activity. However, the full potential of the 9-isobutyl substituted variant has not been fully elucidated. Future research should prioritize the screening of this compound against a broad range of biological targets to uncover new therapeutic applications.

Initial investigations could draw inspiration from the activities of structurally similar purine (B94841) derivatives. For instance, various 6-substituted purines have shown potential as antineoplastic and antileukemic agents. mdpi.com Some analogs function as anti-metabolic anti-cancer drugs by inhibiting DNA and RNA synthesis in cancer cells. Furthermore, certain 2,6,9-trisubstituted purines have been found to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.gov Given these precedents, a primary focus should be the evaluation of 6-Chloro-9-isobutyl-9H-purine for its cytotoxic effects against a panel of human cancer cell lines.

Beyond oncology, other potential therapeutic areas warrant investigation. Related purine compounds have been explored for various biological effects, including antiviral properties. mdpi.com There is also potential for activity as inhibitors of specific enzymes, such as xanthine (B1682287) oxidase, which is relevant for the treatment of gout and hyperuricemia. bioworld.com A comprehensive screening approach is crucial to identify novel and unexpected biological activities.

| Potential Biological Target Class | Therapeutic Area | Rationale Based on Analogs |

| Kinases | Oncology | Many purine analogs are kinase inhibitors. |

| DNA/RNA Polymerases | Oncology, Virology | Purines are essential for nucleic acid synthesis; inhibition is a known anti-cancer mechanism. |

| Heat Shock Proteins (e.g., Hsp90) | Oncology | Purine-based structures have been developed as Hsp90 inhibitors. mdpi.com |

| Xanthine Oxidase | Gout, Hyperuricemia | Nitrogenated heterocyclic compounds are known to inhibit this enzyme. bioworld.com |

| Viral Enzymes (e.g., Proteases, Polymerases) | Infectious Diseases | Synthetic nucleosides and purine bases have shown significant antiviral potential. mdpi.com |

Development of More Efficient and Sustainable Synthetic Strategies

The synthesis of this compound and its analogs typically involves the alkylation of a purine starting material. For example, the closely related 2,6-Dichloro-9-isobutyl-9H-purine is synthesized via the alkylation of 2,6-dichloropurine (B15474) with an appropriate alkyl halide in the presence of a base. nih.gov While effective, these methods often rely on conventional solvents and reagents.

Future research should focus on developing more efficient and environmentally friendly synthetic routes. This aligns with the broader push towards "green chemistry" in the pharmaceutical industry. Key areas for improvement include:

Catalyst-Free and Solvent-Free Reactions: Exploring solid-state or high-temperature reactions that eliminate the need for potentially toxic solvents and metal catalysts. An efficient catalyst-free, solvent-free amination reaction has been successfully developed for other purine nucleoside analogs. researchgate.net

Flow Chemistry: Implementing continuous flow processes could improve reaction efficiency, safety, and scalability compared to traditional batch synthesis.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of other 2,6,9-trisubstituted purines and can lead to higher yields and shorter reaction times. nih.govresearchgate.net

| Synthetic Strategy | Advantages | Challenges for Implementation |

| Conventional Alkylation | Well-established, predictable outcomes. | Use of organic solvents, potential for regioisomer byproducts (N7 vs. N9 alkylation). mdpi.comnih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. nih.govresearchgate.net | Requires specialized equipment, optimization of reaction conditions. |

| Catalyst-Free Amination | Environmentally friendly, simplified purification. researchgate.net | Primarily demonstrated for amination at the C6 position, requires adaptation. |

| Flow Chemistry | High throughput, improved process control, enhanced safety. | High initial investment, requires significant process optimization. |

Strategies for Optimizing Bioavailability and Pharmacological Properties (e.g., Prodrug Design)

A significant hurdle for many promising drug candidates is poor pharmacological properties, such as low solubility, poor absorption, and rapid metabolism. Future work on this compound should proactively address these potential issues.

One promising strategy is the modification of the molecule to enhance its lipophilicity, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the addition of an adamantane (B196018) moiety to other purine structures has been shown to increase lipophilicity and improve the resulting hybrid molecule's ADME profile. researchgate.net

Prodrug Design represents a more sophisticated approach. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. For this compound, several prodrug strategies could be envisioned:

Bio-reversible modification of the purine ring: Introducing a group that is cleaved in vivo to release the parent compound.

Phosphate (B84403) or Amino Acid Conjugates: Attaching phosphate groups or amino acids could improve aqueous solubility and potentially target specific transporter proteins.

These modifications could enhance oral bioavailability, prolong the duration of action, and potentially reduce off-target effects by controlling where the active drug is released.

Investigation of Combination Therapy Approaches

Should this compound demonstrate significant activity in a particular therapeutic area, such as oncology, it is imperative to investigate its potential in combination therapies. The use of multiple therapeutic agents is standard practice in cancer treatment, as it can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual agents, thereby reducing toxicity.

Future studies should aim to combine this compound with established therapeutic agents. For example, if it is found to be a cytotoxic agent, it could be tested alongside standard-of-care chemotherapies or targeted agents. The goals of such studies would be to:

Determine if the combination results in synergistic, additive, or antagonistic effects.

Elucidate the molecular mechanisms underlying any observed synergy.

Assess whether the combination can overcome known resistance mechanisms to existing drugs.

Addressing Specific Selectivity Challenges and Off-Target Effects

A critical aspect of drug development is ensuring that a compound interacts selectively with its intended target while minimizing interactions with other biomolecules, which can lead to unwanted side effects. Purine analogs, particularly those developed as kinase inhibitors, often face challenges with selectivity due to the conserved nature of the ATP-binding site across the human kinome.

For this compound, it is essential to conduct comprehensive profiling to identify potential off-target effects early in the development process. Some purine-based Hsp90 inhibitors, for instance, have been associated with toxicities that hampered their therapeutic application. mdpi.com

Key research activities in this area should include:

Kinase Profiling: Screening the compound against a large panel of kinases to determine its selectivity profile.

Cellular Toxicity Assays: Evaluating cytotoxicity in non-cancerous cell lines to establish a therapeutic window.

In Vivo Toxicology Studies: Once a lead indication is identified, conducting thorough toxicology studies in animal models is necessary to identify any potential organ-specific toxicities or other adverse effects.

By proactively addressing these selectivity and safety challenges, researchers can better predict the clinical viability of this compound and guide its development into a potentially valuable therapeutic agent.

Q & A

Q. What are the optimized synthetic routes for 6-Chloro-9-isobutyl-9H-purine, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves halogenation and alkylation steps. A common approach includes:

- Chlorination : Reacting a purine precursor (e.g., 9-isobutylpurine) with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under anhydrous conditions .

- Alkylation : Introducing the isobutyl group via nucleophilic substitution using isobutyl halides or Mitsunobu reactions.

Q. Key variables :

- Temperature : Chlorination at 80–100°C improves reactivity but risks decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enable cross-coupling for regioselective modifications .

Yield optimization : Purification via column chromatography (hexane/EtOAc gradients) or recrystallization achieves >90% purity. Contaminants like unreacted halides require monitoring via HPLC .

Q. How can researchers validate the structural integrity of this compound?

Analytical workflow :

NMR spectroscopy : Confirm substitution patterns (e.g., δ 8.5–8.7 ppm for purine H-8; δ 1.0–1.5 ppm for isobutyl CH₃).

Mass spectrometry (MS) : Molecular ion peak at m/z 224.1 (C₉H₁₁ClN₄⁺) .

X-ray crystallography : Resolves bond angles and crystallographic packing (e.g., C–Cl bond length ~1.73 Å) .

Q. Common pitfalls :

- Tautomerism : Purine derivatives may exhibit N7 vs. N9 tautomerism, requiring 2D NMR (HSQC, HMBC) for confirmation .

- Impurity profiling : Residual solvents (e.g., DMF) detected via GC-MS .

II. Biological Activity & Assays

Q. What in vitro assays are suitable for evaluating the kinase inhibition potential of this compound?

Methodology :

- Kinase profiling : Use recombinant kinases (e.g., EGFR, CDK2) in ADP-Glo™ assays to measure ATP consumption.

- IC₅₀ determination : Dose-response curves (0.1–100 µM) with triplicate replicates.

Q. Data interpretation :

- Selectivity : Compare inhibition across kinase families to identify off-target effects.

- Contradictions : Discrepancies in activity may arise from assay conditions (e.g., Mg²⁺ concentration affecting ATP binding) .

Q. How does the isobutyl substituent influence the compound’s interaction with viral polymerases?

Structural insights :